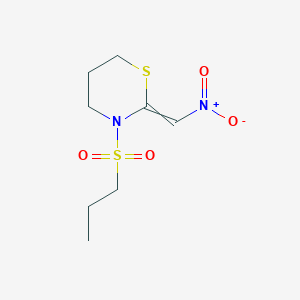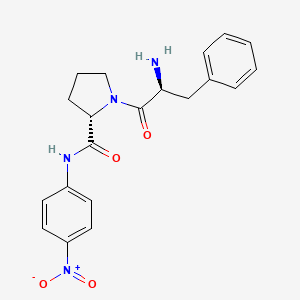![molecular formula C22H45ClN2S B14383925 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-46-2](/img/structure/B14383925.png)
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecylsulfanyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting ethylamine with glyoxal in the presence of an acid catalyst. This reaction forms the imidazole ring.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group is introduced by reacting the imidazole ring with hexadecylthiol in the presence of a base. This step forms the desired sulfanyl-substituted imidazole.
Quaternization: The final step involves quaternization of the imidazole ring with methyl chloride to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using halide exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcoholic solvent at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous medium at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Bromide or iodide salts of the imidazolium compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used as a surfactant in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecylsulfanyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with protein active sites, inhibiting enzyme activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium chloride: Lacks the hexadecylsulfanyl group, resulting in different physicochemical properties and applications.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of the hexadecylsulfanyl group, leading to different solubility and reactivity.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, offering intermediate properties between the ethyl and hexadecyl derivatives.
The uniqueness of this compound lies in its long hexadecylsulfanyl chain, which imparts distinct properties such as enhanced hydrophobicity and membrane-disrupting ability, making it valuable for specific applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
89949-46-2 |
|---|---|
Molekularformel |
C22H45ClN2S |
Molekulargewicht |
405.1 g/mol |
IUPAC-Name |
1-ethyl-3-(hexadecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H44N2S.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-22-24-19-18-23(4-2)21-24;/h18-19H,3-17,20-22H2,1-2H3;1H |
InChI-Schlüssel |
LCJRHOOLODEXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

